molecular formula C22H22N4O B11278404 N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11278404
M. Wt: 358.4 g/mol
InChI Key: CBDKKCJKYIRGTC-UHFFFAOYSA-N
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Description

N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide: is a complex organic compound that features a piperidine ring, a pyridazine ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridazine ring and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, resulting in the formation of dihydropyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine: N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has potential applications in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
  • N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Uniqueness: N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-phenyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H22N4O/c27-22(23-19-11-5-2-6-12-19)18-10-7-15-26(16-18)21-14-13-20(24-25-21)17-8-3-1-4-9-17/h1-6,8-9,11-14,18H,7,10,15-16H2,(H,23,27)

InChI Key

CBDKKCJKYIRGTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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